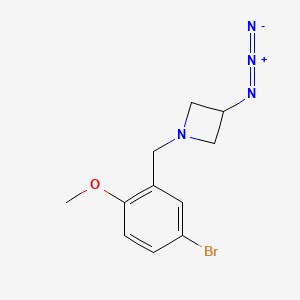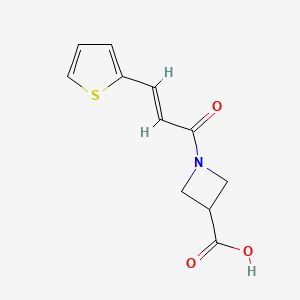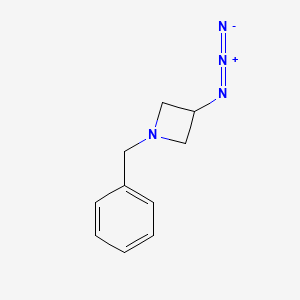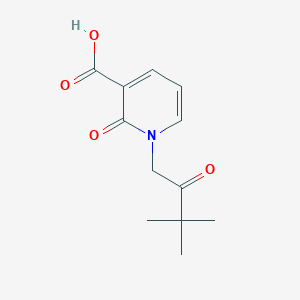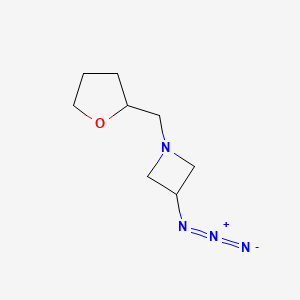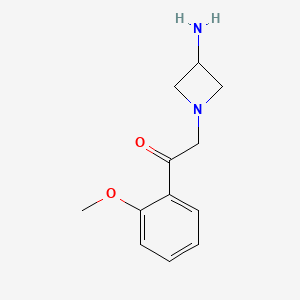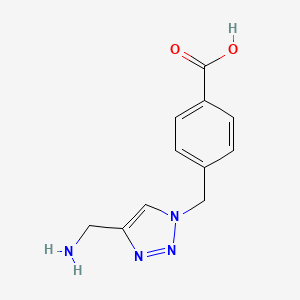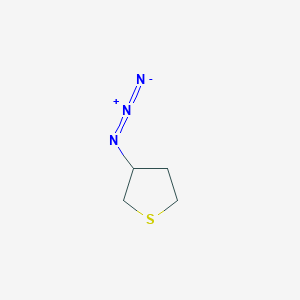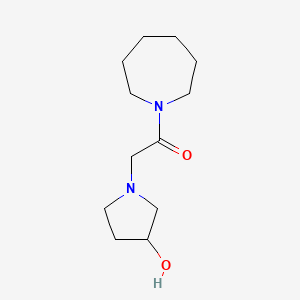
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
描述
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 1-Azepan-2-yl-3-hydroxypyrrolidine, is a synthetic compound with a wide range of potential applications in scientific research. It was first synthesized in the laboratory of Professor Y. Kato in Japan in the early 2000s. This compound has since been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential use in a variety of scientific research applications. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In biochemistry, it has been used to study the effects of various drugs on cellular metabolism. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs. In addition, it has been used in the development of new drugs and in the synthesis of various pharmaceutical intermediates.
作用机制
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine is believed to act as an agonist of muscarinic receptors. It binds to these receptors and stimulates their activity, resulting in the activation of various intracellular signaling pathways. In addition, it is believed to act as an antagonist of serotonin receptors, which can lead to the inhibition of serotonin reuptake and the inhibition of serotonin-mediated neurotransmission.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to increase the levels of dopamine and serotonin in the brain. It has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. In addition, it has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
实验室实验的优点和局限性
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available in the laboratory. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be difficult to handle in the laboratory.
未来方向
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has a wide range of potential applications in scientific research. Future research could focus on its potential use in the development of new drugs, the study of its mechanism of action, and its potential use in the synthesis of various pharmaceutical intermediates. In addition, further research could focus on its potential effects on biochemical and physiological processes, such as its potential effects on the levels of neurotransmitters in the brain. Finally, further research could focus on its potential use in the treatment of various diseases, such as depression and anxiety.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-5-8-13(9-11)10-12(16)14-6-3-1-2-4-7-14/h11,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWDKVYJNVAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





